![molecular formula C17H20O2 B14675886 Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- CAS No. 33451-22-8](/img/structure/B14675886.png)
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- is an organic compound with a complex structure that includes a benzene ring substituted with methoxy and propyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-(4-methoxyphenyl)-2-propylamine with benzaldehyde under catalytic hydrogenation conditions . This reaction is carried out in a suitable solvent with a hydrogenation catalyst to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
化学反应分析
Types of Reactions
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and propyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
科学研究应用
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy and propyl groups influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack . This compound can form intermediates that further react to yield various products.
相似化合物的比较
Similar Compounds
Benzene, 1-methoxy-4-propyl-: Similar structure but with different substitution patterns.
Benzene, 1-methoxy-4-methyl-: Another related compound with a methyl group instead of a propyl group.
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Contains a phenylethenyl group, adding to its complexity.
Uniqueness
Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.
属性
CAS 编号 |
33451-22-8 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
1-methoxy-2-[1-(4-methoxyphenyl)propyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-4-15(13-9-11-14(18-2)12-10-13)16-7-5-6-8-17(16)19-3/h5-12,15H,4H2,1-3H3 |
InChI 键 |
VYBRBFSRCLWNJS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)OC)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


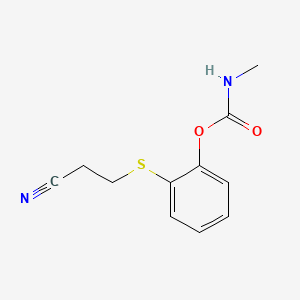
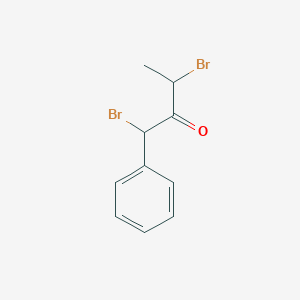
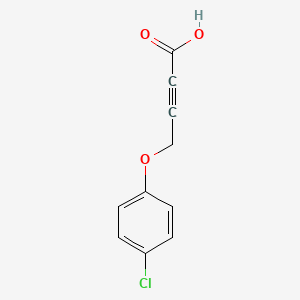
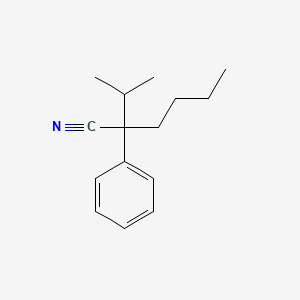

![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
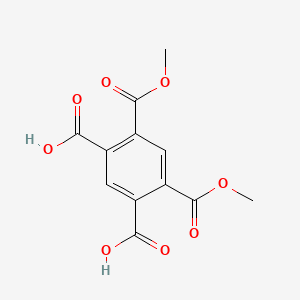

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
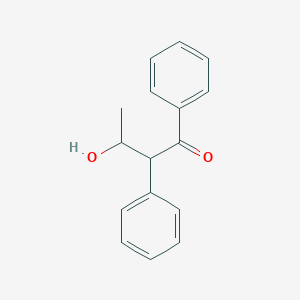
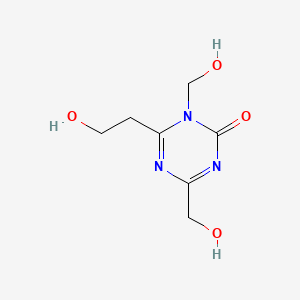
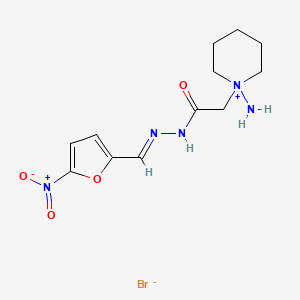
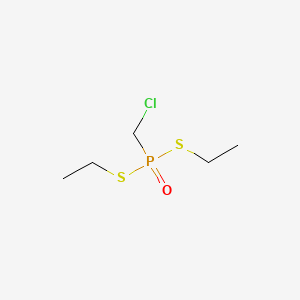
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
